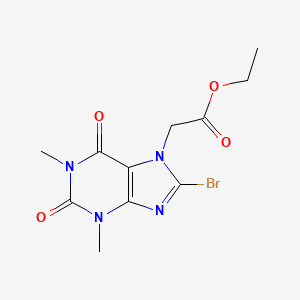

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate is a chemical compound with the linear formula C11H13BrN4O4 . It has a molecular weight of 345.155 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate is represented by the linear formula C11H13BrN4O4 . The compound has a molecular weight of 345.155 .Physical And Chemical Properties Analysis

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate has a molecular weight of 345.155 . The compound’s CAS Number is 52943-73-4 . Unfortunately, there is limited information available on its other physical and chemical properties.科学的研究の応用

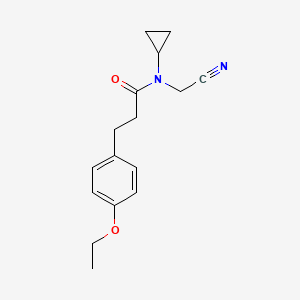

Chemoenzymatic Synthesis and Natural Product Derivation

The synthesis and application of related compounds involve chemoenzymatic approaches for creating inhibitors and natural products. For example, the synthesis of HMG-CoA reductase inhibitor rosuvastatin and the natural styryl lactone cryptomoscatone E1 involved racemic syntheses and hydrolysis steps demonstrating the utility of similar compounds in synthesizing biologically active molecules (P. Ramesh et al., 2017).

Marine Fungal Metabolites

Research on marine fungi has led to the identification of new compounds with potential bioactive properties. Continuous research on the ethyl acetate extract from Penicillium sp. led to the discovery of new compounds, highlighting the importance of marine resources in discovering novel chemical entities (Hong-Hua Wu et al., 2010).

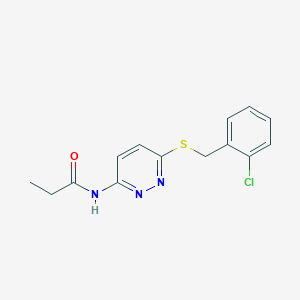

Molecular Rearrangement and Synthetic Methodology

Studies on molecular rearrangement under basic conditions have been conducted to explore novel synthetic pathways. The rearrangement of 2-bromo-1-(bromomethyl)ethyl esters into 2-oxopropyl derivatives showcases innovative approaches to molecular transformation, which could be relevant to the synthesis of complex molecules (J. Alliot et al., 2013).

Novel Synthetic Schemes for Nucleosides

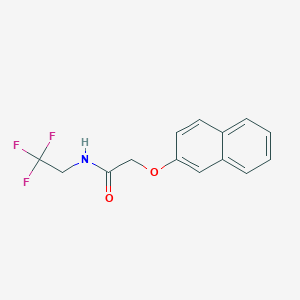

The synthesis of 2‘,3‘-dideoxy-2‘-trifluoromethylnucleosides from α-trifluoromethyl-α,β-unsaturated ester illustrates the development of new synthetic schemes. This research shows the potential of ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate analogs in nucleoside synthesis, which is crucial for antiviral and anticancer drug development (Xingang Zhang et al., 2000).

Safety and Hazards

作用機序

Target of Action

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate is a unique chemical compound with a complex structure It’s worth noting that compounds with similar structures have been used in organic synthesis as alkylating agents and acylation reagents .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through alkylation or acylation . These processes involve the transfer of an alkyl or acyl group from the compound to its target, which can lead to significant changes in the target’s function.

Pharmacokinetics

The compound’s molecular weight (345155) and its linear formula (C11H13BrN4O4) suggest that it may have significant bioavailability .

特性

IUPAC Name |

ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN4O4/c1-4-20-6(17)5-16-7-8(13-10(16)12)14(2)11(19)15(3)9(7)18/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUDKMQKKXZWLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2984924.png)

![2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2984935.png)

![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2984938.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2984939.png)

![5-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2984947.png)